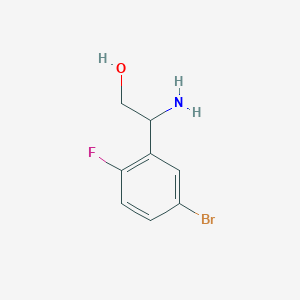

2-amino-2-(5-bromo-2-fluorophenyl)ethanol

描述

Significance of β-Amino Alcohol Scaffolds in Advanced Organic Synthesis

β-Amino alcohols are recognized as "privileged" structural motifs and versatile building blocks in a multitude of chemical transformations. acs.orgnih.gov Their importance stems from their bifunctional nature, containing both a nucleophilic amino group and a hydroxyl group that can participate in hydrogen bonding. rsc.orgnih.gov This dual functionality makes them crucial in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netgaylordchemical.comrsc.org

One of the most prominent roles of β-amino alcohols is in asymmetric synthesis, where chiral variants are extensively used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. acs.orgresearchgate.netdiva-portal.org Chiral β-amino alcohols are effective in inducing stereoselectivity in various reactions, such as the enantioselective addition of dialkylzinc compounds to aldehydes and asymmetric Michael additions. rsc.orgnih.gov The ability to control the stereochemical outcome of a reaction is paramount in the synthesis of enantiomerically pure pharmaceuticals, where different enantiomers can exhibit vastly different biological activities. researchgate.net

Furthermore, the β-amino alcohol framework is a key component in numerous biologically active compounds and pharmaceuticals. diva-portal.org This includes antifungal agents, antimalarial drugs, and antihypertensive agents. researchgate.net Their widespread application underscores the continuous need for efficient and selective synthetic methods to access structurally diverse β-amino alcohols. acs.org

Structural Features and Chemical Classification of 2-Amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962)

This compound is a chiral, aryl-substituted β-amino alcohol. Its structure features a central ethanol (B145695) backbone with an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbons (C2 and C1, respectively). The C2 carbon is a stereocenter and is attached to a 5-bromo-2-fluorophenyl group.

The key structural characteristics are:

β-Amino Alcohol Core: The defining feature, providing the molecule's fundamental reactivity and functionality.

Aryl Substitution: The presence of the phenyl ring classifies it as an aryl amino alcohol, which can influence its chemical properties and potential applications.

Halogenation: The bromine and fluorine atoms on the phenyl ring significantly alter the electronic properties of the aromatic system through inductive and resonance effects. Halogen atoms are often incorporated into bioactive molecules to modulate factors like metabolic stability and binding affinity.

Chirality: The C2 carbon atom, bonded to four different groups (an amino group, a hydroxyl-bearing carbon, a hydrogen atom, and the substituted phenyl ring), is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol. achmem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Data |

| Molecular Formula | C₈H₉BrFNO chemscene.com |

| Molecular Weight | 234.07 g/mol chemscene.com |

| CAS Number | 1178757-98-6 (for the racemate) chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

This data is based on computational models and provides estimated values for the molecule's properties.

Overview of Research Trajectories for Aryl-Substituted β-Amino Alcohols

Research concerning aryl-substituted β-amino alcohols is largely driven by their utility as synthetic intermediates and their potential biological activities. nih.govnih.gov A significant portion of current research focuses on the development of novel, efficient, and stereoselective synthetic methodologies to access these compounds. nih.govdiva-portal.org

Key research trajectories include:

Catalytic Asymmetric Synthesis: There is a strong emphasis on creating chiral β-amino alcohols with high enantiomeric purity. nih.gov This involves the use of chiral catalysts, including those based on transition metals like ruthenium and nickel, as well as metal-free organocatalysts. acs.orgrsc.org For instance, nickel-catalyzed selective monoamination of 1,2-diols represents an affordable and atom-economical approach to these structures. acs.org

Development of Atom-Economical Routes: Traditional methods for synthesizing β-amino alcohols often generate significant waste. acs.org Modern research aims to develop more sustainable and atom-economical processes. rsc.org Methodologies such as the ring-opening of epoxides with amines, often performed under catalyst-free conditions or in environmentally benign solvents like water, are actively being explored. organic-chemistry.org

Multicomponent Reactions: Transition-metal-free, three-component coupling reactions involving entities like aziridines, arynes, and water have been reported to furnish medicinally important N-aryl β-amino alcohol derivatives in good yields. nih.gov

Radical C-H Functionalization: Innovative strategies, such as radical C-H amination of abundant alcohols, are being developed to access the β-amino alcohol architecture. nih.gov These methods can bypass the need for chiral pool precursors or stoichiometric chiral auxiliaries, offering a more direct synthetic route. nih.gov

The ongoing development of these synthetic strategies allows for the creation of a diverse library of aryl-substituted β-amino alcohols, including complex structures like this compound, for evaluation in various chemical and biological applications.

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKWVPTLKNLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Asymmetric Synthesis of 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol

Enantioselective and Diastereoselective Strategies for β-Amino Alcohol Formation

Control of Stereocenters in Vicinal Amino Alcohol Scaffolds

The vicinal amino alcohol motif is a prevalent structural feature in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.net The development of methodologies to control the stereochemistry of these scaffolds is a central theme in modern organic synthesis. diva-portal.org Strategies for achieving this control can be broadly categorized into reagent-controlled, substrate-controlled, and auxiliary-controlled methods. diva-portal.org

Reagent-controlled methods rely on the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction. diva-portal.org Substrate-controlled approaches, on the other hand, leverage the existing chirality within the starting material to direct the formation of new stereocenters. diva-portal.org Chiral auxiliaries, which are temporarily incorporated into the substrate to guide a stereoselective transformation and are subsequently removed, also represent a powerful strategy. diva-portal.org

A common approach to synthesizing vicinal amino alcohols involves the ring-opening of epoxides with nitrogen nucleophiles. diva-portal.org The stereospecificity of this reaction allows for the synthesis of both syn- and anti-β-amino alcohols, depending on the stereochemistry of the starting epoxide. diva-portal.org Another direct method is the Sharpless asymmetric aminohydroxylation of alkenes, which can provide enantiomerically enriched β-amino alcohols, although challenges with regioselectivity can sometimes limit its applicability. diva-portal.org

Substrate-Controlled Diastereoselective Approaches

In substrate-controlled diastereoselective synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A notable example is the Mukaiyama aldol (B89426) addition to α-amino-β-silyloxy aldehydes. diva-portal.org The stereochemistry of the resulting aminodiol is dependent on both the syn or anti configuration of the starting aldehyde and the nature of the substituents. diva-portal.org

Another powerful substrate-controlled method involves the diastereoselective reduction of β-amino ketones. rsc.org The stereocenter adjacent to the ketone in the starting material can effectively direct the approach of a reducing agent, leading to the preferential formation of one diastereomer of the corresponding γ-amino alcohol. rsc.orgru.nl This strategy is particularly effective when combined with methods for the enantioselective synthesis of the initial β-amino ketone, such as the proline-catalyzed Mannich reaction. rsc.org

Chiral Catalysis in the Asymmetric Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962) Analogs

Chiral catalysts are instrumental in the asymmetric synthesis of β-amino alcohols, enabling the production of specific enantiomers with high selectivity. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Organocatalysis, metal catalysis, and biocatalysis each offer unique advantages in this context.

Organocatalysis in Asymmetric Mannich Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. diva-portal.org The asymmetric Mannich reaction, which forms a carbon-carbon bond between an enolizable carbonyl compound and an imine, is a key method for producing chiral β-amino compounds. nih.govbeilstein-journals.orgwisc.edu

Primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective organocatalysts in asymmetric Michael additions, a related carbon-carbon bond-forming reaction. nih.gov These catalysts possess both an amino group, which can act as a basic site or form an enamine intermediate, and a hydroxyl group that can participate in hydrogen bonding to control the stereochemical course of the reaction. nih.gov Similarly, thiourea-fused γ-amino alcohols have demonstrated excellent catalytic activity in the asymmetric Mannich reaction of β-keto active methylene (B1212753) compounds with imines, affording chiral β-amino keto compounds in high yields and with excellent stereoselectivities (up to 93:7 dr and 99% ee). nih.gov

| Catalyst Type | Reaction | Product | Stereoselectivity |

| Thiourea fused γ-amino alcohols | Asymmetric Mannich reaction | Chiral β-amino keto compounds | up to 93:7 dr, up to 99% ee nih.gov |

| Cinchonine-derived bifunctional thiourea | Decarboxylative Mannich reaction | Chiral β-amino ketones | Moderate to good enantioselectivities beilstein-journals.org |

| Simple primary β-amino alcohols | Asymmetric Michael addition | Chiral Michael adducts | up to 99:1 dr, up to 99% ee nih.gov |

Metal-Catalyzed Asymmetric Transformations (e.g., Cr-catalyzed cross-coupling, Cu-catalyzed reactions)

Transition metal catalysis offers a broad range of transformations for the asymmetric synthesis of β-amino alcohols. Copper-catalyzed reactions, in particular, have been extensively studied for their ability to construct chiral C-N and C-O bonds. For instance, a multicatalytic strategy involving a chiral copper catalyst and an iridium photocatalyst has been developed for the enantioselective and regioselective radical C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov This method utilizes a radical relay mechanism where an alcohol is temporarily converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) followed by stereoselective amination. nih.gov

Copper catalysis has also been employed in the asymmetric propargylic substitution of precursors to access β-amino alcohols. acs.org Furthermore, the combination of a zinc catalyst, such as Et2Zn, with a chiral linked-BINOL ligand has been shown to be highly effective in the direct catalytic asymmetric Mannich-type reaction of hydroxyketones. acs.org By carefully selecting the protective group on the imine nitrogen, this system can be tuned to produce either anti- or syn-β-amino alcohols with excellent diastereoselectivity and enantiomeric excess. acs.org

| Metal Catalyst System | Reaction Type | Product | Stereoselectivity |

| Chiral Cu catalyst and Ir photocatalyst | Radical C-H amination of alcohols | Chiral β-amino alcohols | High enantioselectivity nih.gov |

| Et2Zn / (S,S)-linked-BINOL | Direct asymmetric Mannich-type reaction | anti- or syn-β-amino alcohols | up to >98/2 dr, up to >99.5% ee acs.org |

| Rh-based BINAP catalyst | Asymmetric hydrogenation of β-amino ketones | syn-γ-amino alcohols | Excellent diastereoselectivity rsc.org |

| Ir/α-substituted-amino acid amide complex | Asymmetric transfer hydrogenation of β-amino ketones | anti-γ-amino alcohols | Good diastereoselectivity rsc.org |

Biocatalytic Enantioselective Transformations (e.g., Lipase-mediated resolution, asymmetric reduction)

Biocatalysis, the use of enzymes as catalysts, provides a green and highly selective alternative for the synthesis of chiral compounds. rsc.org Lipases are particularly versatile enzymes that are widely used for the kinetic resolution of racemic alcohols and their esters. mdpi.comnih.govmdpi.com In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase (B570770) PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce β-amino acid enantiomers with excellent enantiomeric excess (≥99%). nih.gov

Asymmetric reduction of prochiral ketones is another powerful biocatalytic strategy for producing chiral alcohols. mdpi.com Carbonyl reductases can catalyze the reduction of ketones to the corresponding alcohols with high enantioselectivity. researchgate.net For instance, a carbonyl reductase from Bacillus cereus (BcCR) has been identified for its ability to asymmetrically reduce carbonyl compounds. researchgate.net Furthermore, engineered amine dehydrogenases (AmDHs) have been used for the biocatalytic reductive amination of α-hydroxy ketones to synthesize (S)-configured vicinal amino alcohols with high conversions and enantiomeric excess (>99% ee). researchgate.net

| Biocatalyst | Transformation | Substrate | Product | Selectivity |

| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides | (R)-β-amino carboxylic esters and (S)-β-amino acids | ≥99% ee nih.gov |

| Lipase PS (Amano) | Hydrolysis | Racemic ester precursor of an ivabradine (B130884) alcohol intermediate | (S)-alcohol | 96:4 e.r. polimi.it |

| Engineered Amine Dehydrogenases (AmDHs) | Reductive amination | α-hydroxy ketones | (S)-vicinal amino alcohols | >99% ee researchgate.net |

| Carbonyl Reductase (Bacillus cereus) | Asymmetric reduction | Carbonyl compounds | Chiral alcohols | High enantioselectivity researchgate.net |

Optical Resolution of Racemic this compound and Derivatives

The separation of enantiomers from a racemic mixture, a process known as optical resolution, is a critical step in the synthesis of stereochemically pure compounds. For this compound and its derivatives, which possess a chiral center at the carbon atom bearing the amino and hydroxyl groups, resolution is essential to isolate the individual enantiomers. The most common and industrially viable method for the resolution of such amino alcohols is through the formation of diastereomeric salts.

This classical resolution technique involves the reaction of the racemic amino alcohol, which is basic, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers are treated with a base to liberate the optically pure enantiomers of the amino alcohol and the chiral resolving agent, which can often be recovered and reused.

Commonly employed chiral resolving agents for the resolution of racemic bases include chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.

The success of the resolution is highly dependent on the crystallization conditions, including the solvent, temperature, and concentration. The selection of an appropriate solvent is critical as it influences the solubility difference between the diastereomeric salts. For instance, in the resolution of the parent compound, 2-amino-1-phenylethanol, the choice of solvent has been shown to control which enantiomer is obtained in high optical purity from the crystallization.

While specific resolution data for this compound is not extensively detailed in publicly available literature, the principles of diastereomeric salt formation can be applied. A general procedure would involve dissolving the racemic this compound in a suitable solvent, followed by the addition of a stoichiometric amount of a chiral acid. The resulting mixture is then heated to ensure complete dissolution and subsequently cooled to allow for the preferential crystallization of the less soluble diastereomeric salt. The crystalline salt is collected by filtration, and its diastereomeric purity can be enhanced by recrystallization. Finally, the optically pure amino alcohol is liberated by treatment with a base.

The following table illustrates a hypothetical resolution of racemic this compound using different chiral acids, showcasing the kind of results that might be expected from such a process. The data is representative of typical diastereomeric salt resolutions for amino alcohols.

| Resolving Agent | Solvent | Crystalline Diastereomer | Yield (%) | Enantiomeric Excess (ee %) of Recovered Amino Alcohol |

| (+)-Tartaric Acid | Ethanol (B145695) | (+)-Amino alcohol-(+)-tartrate | 40 | >98 |

| (-)-Mandelic Acid | Methanol (B129727) | (-)-Amino alcohol-(-)-mandelate | 35 | >99 |

| (+)-Camphor-10-sulfonic Acid | Acetone | (+)-Amino alcohol-(+)-camphorsulfonate | 42 | 97 |

In addition to classical chemical resolution, enzymatic resolution offers a powerful alternative. Lipases, for instance, can catalyze the enantioselective acylation of amino alcohols. In such a kinetic resolution, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. This method can provide high enantiomeric excess for both the product and the remaining starting material.

Reactivity and Synthetic Transformations of 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol Derivatives

Derivatization of Amino and Hydroxyl Functional Groups

The amino and hydroxyl moieties in 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962) are prime sites for chemical modification. Their proximity allows for the formation of cyclic structures, while their individual reactivity permits a variety of functional group interconversions, significantly expanding the synthetic utility of the parent molecule.

Formation of Cyclic Derivatives (e.g., 1,3-Oxazolidines)

The 1,2-amino alcohol motif present in the title compound is a classic precursor for the synthesis of 1,3-oxazolidine rings. This transformation is typically achieved through condensation with an aldehyde or ketone. The reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization to yield the five-membered oxazolidine (B1195125) ring.

These heterocyclic structures can serve as chiral auxiliaries in asymmetric synthesis or as key structural motifs in biologically active compounds. The formation of the oxazolidine ring can also function as a protecting group strategy, simultaneously masking the amino and hydroxyl groups to allow for selective reactions at other parts of the molecule. A variety of catalysts, including Lewis acids and metal complexes, can be employed to facilitate this cyclization.

For instance, N-arylsulfonyl amino alcohols can be carbonylated to yield optically pure N-phenylsulfonyloxazolidin-2-ones. Another approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by agents like triflic acid, to produce 2-oxazolines, which are structurally related to oxazolidines.

Esterification Reactions and Other Functional Group Interconversions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental for creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. The reaction typically requires either acid or base catalysis.

Given the presence of the basic amino group, protection is often necessary to prevent side reactions. N-protection, for example with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, allows for the selective esterification of the hydroxyl group. Subsequent deprotection yields the N-unsubstituted ester derivative.

Beyond esterification, other functional group interconversions are common. The amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. These transformations are crucial for building more complex molecular architectures and for exploring structure-activity relationships in drug discovery programs.

Reactions with Thionyl Chloride and Analogous Halogenating Agents

The conversion of the hydroxyl group to a halogen is a key transformation that opens up further synthetic possibilities. Thionyl chloride (SOCl₂) is a common reagent for converting alcohols into alkyl chlorides. The reaction with a 2-amino alcohol like this compound can proceed via different pathways depending on the reaction conditions.

Typically, the reaction involves an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon center bearing the hydroxyl group. The alcohol first attacks the thionyl chloride, forming a chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. A chloride ion then acts as a nucleophile, displacing the chlorosulfite group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

However, the presence of the adjacent amino group can influence the reaction's outcome. Depending on the conditions, particularly the presence or absence of a base, the reaction can also lead to the formation of cyclic 1,2,3-oxathiazolidine-2-oxide derivatives. Optimized one-pot procedures using SOCl₂ can also facilitate a chlorination/cyclodehydration sequence to produce cyclic amines like aziridines, avoiding multi-step protection-deprotection sequences.

Chemical Transformations Involving the Halogenated Aromatic Ring

The 5-bromo-2-fluorophenyl ring is a versatile platform for constructing complex molecular architectures. The presence of two distinct halogen atoms—bromine and fluorine—at specific positions allows for selective and sequential functionalization through various modern synthetic methodologies.

Further Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 5-position of the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is catalyzed by a palladium complex and requires a base. It is highly versatile and tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. For fluorinated compounds, specific conditions may be required to achieve good conversion rates. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side reactions.

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (triphenylphosphine) | Na₂CO₃, K₂CO₃, CsF | Toluene, Dioxane, DMF | Aryl/heteroaryl boronic acids |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane | Sterically hindered boronic acids |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF, Ag₂O | DMF, DME | Polyfluorophenyl boronic acids |

The Heck reaction provides a method for the arylation of alkenes. In this palladium-catalyzed process, the aryl bromide adds across a double bond, followed by β-hydride elimination to form a new, substituted alkene. This reaction is highly stereoselective, typically affording the trans isomer. The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems.

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Active catalytic species | Pd(OAc)₂, PdCl₂(PPh₃)₂, Herrmann-Beller palladacycle |

| Aryl Halide | Electrophile | Aryl bromides, iodides, triflates |

| Alkene | Nucleophile | Styrene, acrylates, allyl alcohols |

| Base | Regenerates Pd(0) catalyst | Et₃N, K₂CO₃, NaOAc |

Nucleophilic Aromatic Substitution on the 2-Fluorophenyl Moiety

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the fluorine itself and the potential for stabilization of the intermediate by other groups on the ring. In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The fluoride (B91410) ion, a competent leaving group in this context, is then expelled to restore aromaticity.

The rate of SₙAr reactions is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. While bromine is also electron-withdrawing, the high electronegativity of fluorine makes the C-F bond highly polarized and the ipso-carbon highly electrophilic, often making fluoride a better leaving group than other halogens in SₙAr.

This reactivity allows for the introduction of a wide variety of nucleophiles, including:

O-Nucleophiles: Alkoxides and phenoxides can be used to form aryl ethers.

N-Nucleophiles: Amines and amides can be used to synthesize arylamines.

S-Nucleophiles: Thiolates can be introduced to form thioethers.

The regioselectivity of the reaction is well-defined, with substitution occurring specifically at the carbon bearing the fluorine atom, making SₙAr a predictable and reliable method for arene functionalization.

Information regarding "this compound" in Asymmetric Catalysis is Not Available in Publicly Accessible Resources

Following a comprehensive search for scientific literature and data, no specific information was found regarding the design, synthesis, or catalytic applications of chiral ligands derived from the compound This compound . The search focused on the precise topics outlined in the user's request, including the use of its derivatives as ligands in asymmetric catalysis and their performance in enantioselective reactions such as the diethylzinc (B1219324) addition to aldehydes.

The performed searches aimed to uncover research findings related to:

The design and synthesis of chiral ligands based on the this compound backbone.

The catalytic performance of these specific ligands in enantioselective transformations.

Despite employing highly targeted queries for this specific molecule, the search results yielded general information on other classes of chiral amino alcohols and their applications in asymmetric catalysis, without mentioning the subject compound.

This lack of information in publicly accessible scientific literature suggests that research on the catalytic applications of "this compound" derivatives may be limited, unpublished in the indexed sources, or located within proprietary databases or specific scientific papers that are not publicly available. Therefore, the requested article, which is strictly focused on this compound, cannot be generated based on the available data.

Computational and Theoretical Investigations of 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govmdpi.commdpi.com For a molecule like 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962), DFT calculations, often using functionals like B3LYP, would be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms. nih.gov

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used for vibrational analysis. nih.govnih.gov By calculating the harmonic frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.gov Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds within the molecule, such as the O-H, N-H, and C-F bonds.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Ab Initio Methods (e.g., MP2) for Conformational Energies

Ab initio methods are calculations based directly on quantum mechanical first principles, without the use of experimental data. Møller–Plesset perturbation theory (MP) is one such post-Hartree-Fock method that improves upon standard calculations by including electron correlation effects. wikipedia.org The second-order (MP2) level is commonly used to achieve a good balance between accuracy and computational cost for determining the energies of different molecular conformations. nih.govustc.edu.cn

For this compound, which has several rotatable bonds, numerous conformers can exist. MP2 calculations would be used to compute the relative energies of these conformers with high accuracy, helping to identify the most stable structures. wikipedia.orgresearchgate.net This information is critical for understanding which shapes the molecule is most likely to adopt under given conditions.

QM/MM Studies on Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical reactions, especially in complex environments like solutions or enzyme active sites. nih.govmdpi.com This approach treats the chemically active part of a system (e.g., the reacting molecule and its immediate partners) with a high-level quantum mechanics (QM) method, while the larger, less critical environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics (MM) force field. mdpi.commdpi.com

If this compound were to participate in a chemical reaction, such as an O-addition or N-addition, QM/MM simulations could be used to model the reaction pathway. semanticscholar.orgrsc.org This would involve identifying the transition state structures and calculating the activation energy barriers, providing detailed insights into the reaction mechanism and kinetics that would be difficult to obtain experimentally. nih.govmdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule (its conformation) and the subtle interactions within it are crucial for its physical properties and biological activity.

Identification of Stable Conformers and Energy Landscapes

Due to the freedom of rotation around its single bonds (e.g., C-C, C-O, C-N, and C-phenyl bonds), this compound can exist in many different spatial arrangements, or conformations. nih.govresearchgate.net Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface.

Computational methods can systematically rotate the bonds and calculate the energy of each resulting structure. tau.ac.il This process maps out the potential energy landscape, revealing the low-energy (stable) conformers and the energy barriers that separate them. tau.ac.il For similar amino alcohols, the most stable conformers are often those that allow for favorable intramolecular interactions. researchgate.net

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Conformer A (Gauche) | ~60° | 0.00 (Global Minimum) | Allows for O-H···N hydrogen bond. |

| Conformer B (Anti) | 180° | +1.5 | Extended structure, no H-bond. |

| Conformer C (Gauche') | ~300° (-60°) | +0.8 | Allows for N-H···O hydrogen bond. |

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Intramolecular hydrogen bonds play a significant role in determining the preferred conformation of molecules containing both hydroxyl (-OH) and amino (-NH2) groups. nih.govresearchgate.net In this compound, a hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair of electrons on the nitrogen atom (O-H···N), or between a hydrogen on the amino group and the oxygen atom (N-H···O). nih.gov

Solvent Effects on Conformation and Stability

The conformation and stability of this compound are significantly influenced by the surrounding solvent environment. Computational studies, often employing methods like Density Functional Theory (DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM), are instrumental in elucidating these effects. The solvent's polarity, hydrogen bonding capability, and dielectric constant can alter the relative energies of different conformers and influence the intramolecular interactions that dictate the molecule's three-dimensional structure.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl and amino groups is a dominant factor in stabilizing specific conformations. This interaction can lead to a more compact, folded structure. However, in polar protic solvents such as water or methanol (B129727), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and amino groups of the solute. These solute-solvent interactions can disrupt the intramolecular hydrogen bonds, favoring more extended conformations.

Theoretical studies on similar molecules, like β-amino acids, have shown that solvation generally stabilizes the various conformers relative to the gas phase. scirp.org The energy differences between conformers tend to be smaller in solution than in the gas phase, suggesting a more flexible conformational landscape in the presence of a solvent. scirp.org For instance, molecular dynamics simulations on peptides in different solvents have demonstrated a clear shift in conformational preferences, from helical structures in chloroform (B151607) to β-hairpins in methanol and a mixture of conformations in water. rsc.org

The stability of this compound in different solvents can be computationally evaluated by calculating the Gibbs free energy of solvation. This provides a measure of the energy change when the molecule is transferred from the gas phase to the solvent. A more negative Gibbs free energy of solvation indicates greater stability in that particular solvent.

Table 1: Illustrative Calculated Relative Energies of Conformers of a Substituted 2-Amino-2-phenylethanol Derivative in Different Solvents (kcal/mol)

| Conformer | Gas Phase | Chloroform | Methanol | Water |

| Gauche 1 | 0.00 | 0.00 | 0.25 | 0.50 |

| Gauche 2 | 0.75 | 0.60 | 0.40 | 0.30 |

| Anti | 1.50 | 1.20 | 0.80 | 0.65 |

Note: This table presents hypothetical data based on typical findings for similar amino alcohols to illustrate the trend of solvent effects on conformational stability. Actual values for this compound would require specific calculations.

Mechanistic Delineation Through Computational Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound. These theoretical approaches allow for a detailed examination of reaction pathways, the characterization of transient species like transition states, and the rationalization of observed selectivities.

Elucidation of Reaction Pathways and Transition States

The synthesis of chiral amino alcohols like this compound often involves the asymmetric reduction of a corresponding α-amino ketone or the amination of an epoxide. Computational methods, particularly DFT, are employed to map out the potential energy surface of these reactions. This involves identifying the structures of reactants, intermediates, transition states, and products along a given reaction coordinate.

By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified by locating the transition state with the highest energy barrier. For example, in the asymmetric transfer hydrogenation of an α-amino ketone, computational studies can model the interaction of the substrate with the chiral catalyst and the hydrogen donor. acs.org The calculations can reveal the precise geometry of the transition state, highlighting the non-covalent interactions that are crucial for the stereochemical outcome.

The nature of the substituents on the phenyl ring, in this case, a bromine atom and a fluorine atom, can influence the electronic properties of the substrate and, consequently, the energetics of the reaction pathway. Computational analysis can quantify these electronic effects and predict their impact on reaction rates and mechanisms.

Rationalization of Chemo-, Regio-, and Stereoselectivity

A key challenge in the synthesis of this compound is controlling the chemo-, regio-, and stereoselectivity. Computational modeling is an invaluable tool for understanding the origins of this selectivity.

Chemoselectivity: In molecules with multiple reactive sites, computational methods can predict which functional group is more likely to react under specific conditions by calculating the activation energies for competing reaction pathways.

Regioselectivity: For reactions such as the ring-opening of an epoxide, there are often two possible sites for nucleophilic attack. Computational modeling can determine the relative energy barriers for the two pathways, thereby predicting the regiochemical outcome.

Stereoselectivity: The synthesis of a specific enantiomer of this compound requires a stereoselective reaction. Computational studies can rationalize the observed stereoselectivity by analyzing the transition states leading to the different stereoisomers. For instance, in a catalyst-controlled reaction, the chiral ligands on the metal center create a chiral environment around the reacting substrate. By modeling the diastereomeric transition states, the energy difference between them can be calculated. A larger energy difference corresponds to a higher enantiomeric excess (e.e.) of the major product. These models can reveal the specific steric and electronic interactions between the substrate and the chiral catalyst that favor the formation of one stereoisomer over the other. nih.govnih.gov

Table 2: Example of Calculated Energy Barriers for Competing Transition States in a Hypothetical Stereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted e.e. (%) |

| TS-R | 15.2 | (R)-enantiomer | >99 |

| TS-S | 18.5 |

Note: This table contains representative data illustrating how computational chemistry can be used to predict stereochemical outcomes. The values are not specific to the synthesis of this compound.

Future Directions and Emerging Research Areas for 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral amino alcohols is a important area of research in organic chemistry. nih.gov Future efforts in the synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962) are expected to focus on the development of highly efficient and stereoselective methods. While various strategies exist for the synthesis of chiral amino alcohols, the exploration of novel catalytic systems promises to provide more direct and atom-economical routes. westlake.edu.cn

The development of novel chiral catalysts is a key area of interest. nih.gov These catalysts, which can be based on transition metals or organic molecules, can facilitate the asymmetric reduction of a corresponding α-amino ketone precursor, leading to the desired enantiomer of the amino alcohol with high selectivity. The design of catalysts tailored for substrates bearing the bromo and fluoro substituents on the phenyl ring will be crucial for achieving optimal performance.

Enzymatic catalysis also presents a promising green alternative for the stereoselective synthesis of chiral amino alcohols. nih.gov The use of enzymes such as ketoreductases and transaminases could offer high enantioselectivity under mild reaction conditions. researchgate.net Future research may involve screening for or engineering enzymes that are highly active and selective for the specific substrate leading to this compound.

Below is a table summarizing potential next-generation stereoselective synthetic methodologies:

| Methodology | Catalyst/Enzyme Type | Potential Advantages | Research Focus |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir) | High turnover numbers, broad substrate scope | Ligand design for enhanced enantioselectivity and functional group tolerance. |

| Asymmetric Transfer Hydrogenation | Chiral metal complexes or organocatalysts | Milder reaction conditions, operational simplicity | Development of highly active and recyclable catalysts. |

| Enzymatic Reduction | Ketoreductases | High enantioselectivity, mild conditions, environmentally benign | Enzyme screening and engineering for substrate specificity and stability. |

| Asymmetric Aminohydroxylation | Chiral ligands with osmium or other metals | Direct conversion of alkenes | Development of more efficient and less toxic catalytic systems. |

Integration of Advanced Flow Chemistry and Green Chemistry Principles

The synthesis of this compound can be significantly improved by incorporating the principles of flow chemistry and green chemistry. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, this would involve the use of greener solvents, catalysts, and reagents. For example, replacing hazardous reducing agents with catalytic hydrogenation in a flow reactor would be a significant step towards a greener process.

The following table outlines the potential integration of green chemistry principles into the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Impact |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste generation and purification costs. |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of all materials into the final product. | Increased efficiency and reduced waste. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. | Improved safety and reduced environmental impact. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Reduced waste and increased reaction efficiency. |

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for the rational design of synthetic routes and for gaining a deeper understanding of reaction mechanisms. researchgate.net In the context of this compound, computational studies can be employed to:

Predict Reaction Pathways: DFT calculations can be used to model the energy profiles of different synthetic routes, helping to identify the most thermodynamically and kinetically favorable pathways. ijcce.ac.ir

Design Novel Catalysts: By modeling the transition states of catalytic reactions, researchers can design new catalysts with improved activity and selectivity for the synthesis of the target molecule.

Understand Stereoselectivity: Computational models can elucidate the origins of stereoselectivity in asymmetric reactions, providing insights that can guide the development of more efficient stereoselective methods.

Predict Reactivity: The electronic properties of this compound can be calculated to predict its reactivity in subsequent derivatization reactions.

The table below illustrates the potential applications of computational modeling:

| Computational Method | Application Area | Information Gained |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. | Transition state energies, reaction energy profiles, and origins of selectivity. |

| Molecular Dynamics (MD) | Catalyst-substrate interactions. | Understanding the dynamic behavior of molecules and catalyst-substrate complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Correlation of molecular structure with biological activity. |

Exploration of Novel Reactivity and Derivatization Pathways

The functional groups present in this compound—a primary amine, a secondary alcohol, and a bromo-fluorophenyl ring—offer multiple sites for derivatization. Future research will likely focus on exploring the novel reactivity of this compound to generate a diverse range of derivatives with potentially interesting biological activities.

The primary amino group can be readily acylated, alkylated, or used in the formation of imines and sulfonamides. The hydroxyl group can be esterified, etherified, or oxidized to a ketone. The aromatic bromine atom is a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. mdpi.com

The strategic derivatization of these functional groups can lead to the synthesis of novel scaffolds for drug discovery. mdpi.com For example, the amino and hydroxyl groups could be used to construct heterocyclic rings, leading to compounds with unique three-dimensional structures.

The following table presents potential derivatization pathways:

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation, Alkylation, Reductive Amination | Amides, secondary/tertiary amines, substituted amino alcohols. |

| Hydroxyl Group | Esterification, Etherification, Oxidation | Esters, ethers, α-amino ketones. |

| Bromo Group | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Biaryl compounds, aryl alkynes, arylamines. |

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

Given its chiral nature and multiple functionalization points, this compound is an ideal intermediate for the synthesis of complex molecular architectures, including natural product analogues and novel pharmaceutical agents. mdpi.com Its utility as a building block stems from the ability to sequentially or orthogonally modify its different functional groups.

Future research is expected to demonstrate the application of this intermediate in the total synthesis of biologically active molecules. For example, it could serve as a key fragment in the construction of alkaloids, polyketides, or other complex natural products that contain a phenyl ethanolamine (B43304) substructure.

In medicinal chemistry, this intermediate could be used to generate libraries of compounds for high-throughput screening. enamine.net The diversity of derivatives that can be accessed from this single starting material makes it an attractive scaffold for the discovery of new drug candidates. The presence of the bromine and fluorine atoms can also be advantageous, as these halogens can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。